

Application Note and Protocol for Vildagliptin Stability Testing in Solution

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Compound of Interest

Compound Name: *Vildagliptin hydrochloride*

Cat. No.: *B12786933*

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Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.^{[1][2]} The stability of a drug substance like Vildagliptin in solution is a critical parameter that can affect its safety, efficacy, and shelf-life.^[3] Stability testing is essential to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.^{[4][5]} This protocol outlines the procedures for conducting stability testing of Vildagliptin in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).^{[4][6]} The protocol covers both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Objective

To provide a detailed protocol for evaluating the stability of Vildagliptin in a solution state. This includes establishing a testing frequency, defining storage conditions, and employing a validated stability-indicating analytical method for the quantification of Vildagliptin and its degradation products.

Principle of the Method

The stability of Vildagliptin is assessed by subjecting its solution to various storage conditions over a defined period.^[7] At specified time intervals, samples are withdrawn and analyzed using

a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.^{[1][2]} This method separates the intact Vildagliptin from any potential degradation products. The degradation is quantified by measuring the decrease in the concentration of Vildagliptin and the corresponding increase in the concentration of its degradants. Forced degradation studies are also performed under more severe stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways and to demonstrate the specificity of the analytical method.^{[8][9]}

Materials and Equipment

4.1 Reagents and Materials

- Vildagliptin Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Hydrochloric Acid (1M)
- Sodium Hydroxide (1M and 0.1M)
- Hydrogen Peroxide (3% and 6%)
- Deionized Water
- Syringe filters (0.45 µm)

4.2 Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector^[1]
- Analytical Balance

- pH Meter
- Stability Chambers with temperature and humidity control
- Water Bath
- Photostability Chamber
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Autosampler vials

Experimental Protocols

5.1 Protocol 1: Long-Term and Accelerated Stability Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[\[4\]](#)

5.1.1 Preparation of Vildagliptin Stock Solution

- Accurately weigh approximately 10.0 mg of Vildagliptin reference standard.
- Dissolve and dilute in a suitable solvent (e.g., a mixture of 0.1% phosphoric acid solution and acetonitrile in a 90:10 ratio) in a 10.0 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.[\[3\]](#)
- From this stock solution, prepare working solutions at the desired concentration (e.g., 200 µg/mL) for analysis.[\[1\]](#)

5.1.2 Storage Conditions The prepared Vildagliptin solutions should be stored in appropriate container closure systems that simulate the proposed packaging for the final product.[\[4\]](#) At least three primary batches should be evaluated.[\[4\]](#)

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Table 1: ICH Recommended Storage Conditions for Stability Testing.[\[5\]](#)

5.1.3 Testing Frequency Samples should be pulled from the stability chambers at predetermined time points for analysis.[\[4\]](#)

Study Type	Testing Frequency
Long-Term	0, 3, 6, 9, 12, 18, and 24 months
Accelerated	0, 3, and 6 months

Table 2: Recommended Testing Frequency.[\[4\]](#)

5.2 Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[\[10\]](#) A stock solution of Vildagliptin (e.g., 1 mg/mL) is used for these studies.[\[11\]](#)

5.2.1 Acidic Hydrolysis

- Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M HCl.[\[11\]](#)
- Incubate the mixture at a high temperature (e.g., 60°C, 70°C, or 80°C) for a specified duration (e.g., 2 to 9 hours).[\[3\]\[11\]\[12\]](#)

- After incubation, cool the solution to room temperature.
- Neutralize the solution with an equivalent amount of 1M NaOH.[12]
- Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.2 Basic Hydrolysis

- Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M NaOH.[11]
- Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes to 4 hours).[11][13]
- After the specified time, neutralize the solution with an equivalent amount of 1M HCl.[3]
- Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.3 Oxidative Degradation

- Mix 1 mL of Vildagliptin stock solution with 1 mL of 3% or 6% H₂O₂.[11]
- Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 7 hours). [11][12]
- Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.4 Thermal Degradation

- Place the Vildagliptin solution in a thermostatically controlled oven at a high temperature (e.g., 70°C).[8]
- Expose the solution for a specified period (e.g., 24 to 240 hours).[14]
- After exposure, allow the solution to cool to room temperature.
- Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.5 Photolytic Degradation

- Expose the Vildagliptin solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be kept in the dark under the same temperature conditions.
- After exposure, dilute the sample with the mobile phase to the target concentration for HPLC analysis.

5.3 Analytical Methodology (RP-HPLC)

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of Vildagliptin and its degradation products.[\[2\]](#)

Parameter	Condition
Column	C8 or C18 (e.g., Waters X-Bridge C8, 150 x 4.6 mm, 5 µm)
Mobile Phase	Buffer (e.g., 0.05 mmol Potassium Dihydrogen Phosphate, pH 3.0-3.5) and organic solvent (e.g., Acetonitrile/Methanol) in a specific ratio (e.g., 80:20 v/v). [1] [2] [15]
Flow Rate	0.9 - 1.2 mL/min [1] [2]
Detection Wavelength	207 nm, 210 nm, or 213 nm [1] [16]
Injection Volume	20 µL
Column Temperature	40°C [3]

Table 3: Example of a Validated HPLC Method for Vildagliptin Analysis.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend analysis.

6.1 Long-Term Stability Data

Time Point (Months)	Assay (%) of Vildagliptin	Total Degradatio n Products (%)	Individual Degradant 1 (%)	Individual Degradant 2 (%)	Appearance
0	100.1	< 0.1	ND	ND	Clear Solution
3	99.8	0.2	0.1	0.1	Clear Solution
6	99.5	0.4	0.2	0.2	Clear Solution
9	99.2	0.7	0.3	0.4	Clear Solution
12	98.9	1.0	0.4	0.6	Clear Solution

Table 4:
Example of
Long-Term
Stability Data
Summary
(25°C/60%R
H). ND = Not
Detected.

6.2 Forced Degradation Data

Stress Condition	Duration	Vildagliptin Assay (%)	Total Degradation (%)	Major Degradant RRTs
1M HCl	9 hours at 80°C	70.0	30.0	1.3[3]
1M NaOH	30 mins at RT	85.2	14.8	0.4, 0.7, 1.2[3][9]
3% H ₂ O ₂	1 hour at RT	76.2	23.8	0.38, 0.6, 0.8[9] [12]
Thermal	24 hours at 70°C	98.5	1.5	-
Photolytic	24 hours	98.0	2.0	-

Table 5: Example

of Forced

Degradation

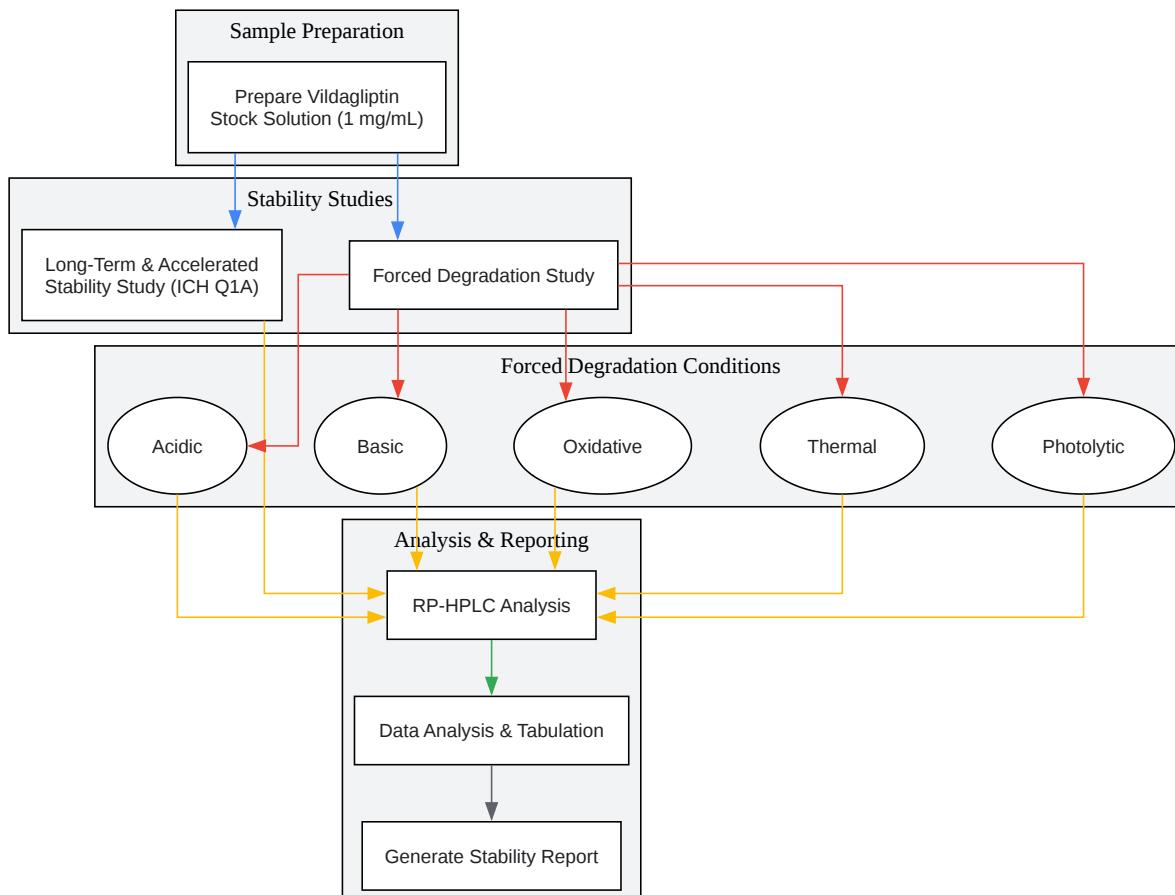
Data Summary.

RRT = Relative

Retention Time.

Visualization

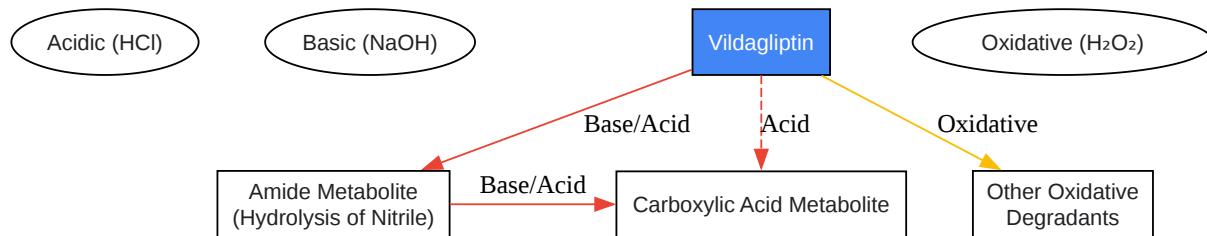
7.1 Experimental Workflow



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Vildagliptin Stability Testing Workflow

7.2 Simplified Vildagliptin Degradation Pathways



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Simplified Vildagliptin Degradation Pathways

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